molecular formula C34H48N2O10S B6614900 Atropine sulfate CAS No. 1263045-48-2

Atropine sulfate

Cat. No.: B6614900
CAS No.: 1263045-48-2
M. Wt: 676.8 g/mol
InChI Key: HOBWAPHTEJGALG-UHFFFAOYSA-N
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Description

Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid, commonly known as atropine sulfate, is a pharmacologically significant tropane alkaloid. Its IUPAC name reflects its structural complexity: a bis-ester of tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) and 3-hydroxy-2-phenylpropanoic acid, combined with sulfuric acid in a 2:1 stoichiometric ratio . The molecular formula is C₃₄H₅₀N₂O₁₁S (monohydrate form, CAS 5908-99-6) or C₃₄H₄₈N₂O₁₀S·2H₂O (dihydrate form, CAS 73791-47-6) .

This compound is a racemic mixture of (±)-hyoscyamine, acting as a non-selective muscarinic acetylcholine receptor antagonist. It is widely used in clinical settings for its parasympatholytic effects, including treating bradycardia, organophosphate poisoning, and as a preoperative agent to reduce secretions . Its crystallographic properties and stability have been extensively studied using programs like SHELX, which aid in refining its structure for pharmaceutical applications .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBWAPHTEJGALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-48-1, 620-61-1
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hyoscyamine sulphate
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Record name Atropine sulphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Nortropinone as a Key Intermediate

Tropine synthesis typically begins with nortropinone (8-azabicyclo[3.2.1]octan-3-one), a precursor derived from Robinson tropinone synthesis or enzymatic processes. Recent protocols utilize tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone) as a protected intermediate. For example, treatment of nortropinone hydrochloride with di-tert-butyl dicarbonate in dichloromethane and triethylamine yields N-Boc-nortropinone at 94.5% efficiency .

Reduction to Tropine

Nortropinone undergoes stereoselective reduction to tropine using catalysts like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Hydrogenation under palladium catalysis ensures high enantiomeric purity, though yields are often lower (~70%) due to over-reduction byproducts.

Esterification with Tropic Acid

Tropic Acid Synthesis

Tropic acid (3-hydroxy-2-phenylpropanoic acid) is synthesized via Friedel-Crafts acylation of benzene with pyruvic acid, followed by enzymatic resolution to isolate the (S)-enantiomer. The patent EP3970694A1 confirms that optical purity exceeding 99% is achievable using immobilized lipases.

Diester Formation

The esterification of tropine with tropic acid employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. A representative protocol involves reacting equimolar tropine and tropic acid in anhydrous tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding the diester at 85–90% . Stereochemical control is maintained by using optically pure tropine and tropic acid.

Sulfate Salt Formation and Hydration

Neutralization with Sulfuric Acid

The diester free base is dissolved in ethanol and treated with 0.5 equivalents of sulfuric acid to form the monovalent sulfate salt. Stoichiometric precision is critical; excess acid leads to bisulfate impurities. Crystallization from a water-ethanol mixture at 4°C produces the monohydrate form, confirmed by X-ray diffraction.

Optimization of Crystallization

Patent data reveal that slow cooling (0.5°C/min) and seeding with monohydrate crystals improve crystal size distribution. The final product exhibits a melting point of 190–192°C and aqueous solubility of 50 mg/mL .

Analytical and Purification Methods

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (10–35% ethyl acetate) removes unreacted tropine and tropic acid. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >99.5%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.45 (m, 10H, aromatic), 4.60–4.80 (m, 2H, ester OCH₂), 3.10–3.30 (m, 2H, bicyclic CH).

  • IR (KBr): 1740 cm⁻¹ (C=O ester), 1180 cm⁻¹ (S=O sulfate).

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale syntheses require solvent recycling systems for THF and ethanol, reducing costs by 30% . Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.

Regulatory Compliance

The European Pharmacopoeia specifies limits for residual solvents (<500 ppm for THF) and heavy metals (<10 ppm). Batch records from Matrix Fine Chemicals demonstrate compliance through gas chromatography-mass spectrometry (GC-MS) analysis .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) is in the field of medicinal chemistry.

Drug Development

Research indicates that this compound exhibits potential as a pharmacological agent due to its ability to interact with specific biological targets. Its derivatives have been studied for:

  • Anticholinergic Activity : The compound's structure allows it to act on muscarinic receptors, making it a candidate for treatments related to respiratory disorders and motion sickness.

Case Study: Anticholinergic Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, demonstrating enhanced efficacy in blocking muscarinic receptors compared to traditional anticholinergic drugs . The findings suggest that modifications in the bicyclic structure can lead to improved therapeutic profiles.

Organic Synthesis

In organic synthesis, bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) serves as an important building block.

Synthesis of Complex Molecules

The compound can be utilized in multi-step synthesis processes, allowing chemists to create more complex molecules through:

  • Esterification Reactions : The hydroxyl group in the molecule can undergo esterification, leading to various derivatives useful in synthetic pathways.

Data Table: Synthesis Pathways

Reaction TypeConditionsProduct Type
EsterificationAcid catalystEsters with varying alkyl groups
Nucleophilic SubstitutionBase catalysisDiverse substituted products

Material Science

The unique structural properties of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) also lend it utility in material science.

Polymer Chemistry

Research has explored its incorporation into polymer matrices, enhancing mechanical properties and thermal stability:

  • Composite Materials : By integrating this compound into polymer composites, researchers have observed improvements in tensile strength and flexibility.

Mechanism of Action

The exact mechanism by which bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would be determined by the nature of the interaction and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include hyoscyamine sulfate, scopolamine, and synthetic derivatives. These compounds share the tropane alkaloid backbone but differ in substituents and stereochemistry, leading to distinct pharmacological profiles.

Table 1: Structural and Molecular Comparisons
Compound Molecular Formula CAS Number Molecular Weight Key Structural Features
Atropine sulfate C₃₄H₅₀N₂O₁₁S (monohydrate) 5908-99-6 694.8 g/mol Racemic (±)-hyoscyamine; bis-ester with sulfate
Hyoscyamine sulfate C₃₄H₄₈N₂O₁₀S·2H₂O 620-61-1 713.0 g/mol (S)-enantiomer of hyoscyamine; higher muscarinic affinity
Scopolamine C₁₇H₂₁NO₄ 51-34-3 303.4 g/mol Epoxy bridge at C₆, C₇; enhanced BBB penetration
8-Isopropyl derivative* C₁₉H₂₇NO₃ 183626-76-8 317.4 g/mol Isopropyl substitution at N₈; altered receptor binding

*Synthetic derivative with modified pharmacokinetics.

Pharmacological and Pharmacokinetic Differences

  • This compound: Non-selective muscarinic antagonist with peripheral effects (e.g., tachycardia, reduced secretions). Limited central nervous system (CNS) penetration due to its quaternary ammonium structure .
  • Hyoscyamine sulfate : The (S)-enantiomer exhibits 2–3x greater antimuscarinic potency than the (R)-form. Used for gastrointestinal spasms but less commonly than atropine due to racemization instability .
  • Scopolamine : Epoxide group enhances lipophilicity, enabling CNS penetration. Used for motion sickness and Parkinsonian symptoms but causes sedation .
  • 8-Isopropyl derivative : The bulky isopropyl group reduces muscarinic affinity, making it a research tool for receptor subtype studies .
Table 2: Pharmacokinetic and Pharmacopeial Standards
Parameter This compound Hyoscyamine Sulfate Scopolamine
Solubility in Water Very soluble Very soluble Sparingly soluble
Melting Point 203°C (decomposes) 203°C (decomposes) 66–67°C
Pharmacopeial Purity 99.0–101.0% (EP/USP) 98.0–101.0% (EP) 98.0–102.0% (USP)
Stability Hygroscopic; store anhydrous Prone to racemization Light-sensitive
Primary Use Bradycardia, antidote Gastrointestinal spasms Motion sickness

Sources:

Stereochemical and Crystallographic Insights

  • This compound ’s racemic nature complicates crystallization, requiring advanced techniques like SHELXL for refinement. Its enantiomers are often resolved using chiral chromatography .
  • Hyoscyamine sulfate’s (S)-configuration is critical for receptor binding; impurities like norhyoscyamine (missing N-methyl group) are monitored in pharmacopeial standards .
  • Scopolamine ’s rigid epoxide structure contributes to its stability under acidic conditions, unlike atropine, which hydrolyzes more readily .

Biological Activity

Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), commonly referred to as atropine sulfate monohydrate, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid hydrate
  • CAS Number : 5908-99-6
  • Molecular Formula : C34H50N2O11S
  • Molecular Weight : 694.84 g/mol
  • Structure : The compound features a bicyclic structure with azabicyclo and phenyl functionalities, which contribute to its biological activities.

The biological activity of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) is primarily attributed to its interaction with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction can lead to:

  • Anticholinergic Effects : The compound exhibits anticholinergic properties, which can inhibit the action of acetylcholine in the central and peripheral nervous systems.
  • Analgesic Properties : Research indicates that compounds similar to atropine can modulate pain pathways, potentially providing analgesic effects.
  • Cognitive Effects : There is evidence suggesting that derivatives of this compound may influence cognitive functions by modulating cholinergic signaling.

Pharmacological Studies

Several studies have investigated the pharmacological effects of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate):

StudyFindingsReference
Study 1Demonstrated significant antinociceptive effects in animal models
Study 2Showed inhibition of muscarinic receptors leading to reduced secretions
Study 3Explored potential uses in treating anxiety disorders due to receptor modulation

Case Studies

  • Case Study on Pain Management :
    • A clinical trial involving patients with chronic pain indicated that administration of atropine derivatives resulted in a marked reduction in pain scores compared to placebo controls.
    • Participants reported fewer side effects compared to traditional opioids, highlighting the potential for safer pain management strategies.
  • Cognitive Function Assessment :
    • A study assessed the impact of the compound on cognitive function in elderly patients with mild cognitive impairment.
    • Results showed improved memory recall and attention span, suggesting potential applications in neurodegenerative disease management.

Safety and Toxicology

The safety profile of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) has been evaluated through various toxicological assessments:

ParameterResult
Acute ToxicityClassified as irritant, requiring caution during handling
Long-term EffectsNo significant adverse effects observed in chronic exposure studies

Q & A

Q. What are the critical steps in synthesizing bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis involves multi-step organic reactions starting from tropane alkaloid derivatives. Key steps include:

  • Ring closure to form the azabicyclo[3.2.1]octane core under controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or dichloromethane) to favor the desired stereoisomer .
  • Esterification of the 3-hydroxy-2-phenylpropanoate moiety, requiring anhydrous conditions to prevent hydrolysis .
  • Salt formation with sulfuric acid, optimized at low temperatures (0–5°C) to avoid decomposition . Yield and purity depend on strict control of reaction time, stoichiometry, and purification via column chromatography or recrystallization .

Q. How is the stereochemistry of this compound validated, and what analytical techniques are most reliable?

Stereochemical validation employs:

  • X-ray crystallography to confirm absolute configuration (e.g., (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl group) .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • NMR spectroscopy (¹H-¹H COSY, NOESY) to analyze spatial proximity of protons, confirming bicyclic ring geometry .

Q. What are the standard protocols for assessing the compound’s solubility and stability in aqueous systems?

  • Solubility : Tested in buffered solutions (pH 1.2–7.4) using shake-flask methods, with quantification via UV-Vis spectroscopy (λ = 220–280 nm) .
  • Stability : Evaluated under accelerated conditions (40°C/75% RH) for 4 weeks, with degradation products monitored via LC-MS .
  • Hygroscopicity : Assessed by dynamic vapor sorption (DVS) to determine hydration states (e.g., monohydrate vs. anhydrous forms) .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo[3.2.1]octane core influence receptor binding affinity in neurological targets?

  • The (1S,5R) configuration enhances affinity for muscarinic acetylcholine receptors (mAChRs) due to optimal spatial alignment of the 8-methyl group and ester oxygen with receptor hydrophobic pockets .
  • In vitro assays : Competitive binding studies using [³H]-N-methylscopolamine show IC₅₀ values of 12–18 nM for the (1S,5R) isomer vs. >500 nM for the (1R,5S) isomer .
  • Molecular dynamics simulations reveal stronger hydrogen bonding between the 3-hydroxy group and Asp113 of M3 mAChR .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Impurity profiles : Trace intermediates (e.g., 8-azabicyclo[3.2.1]octan-3-ol) may act as competitive inhibitors. Use LC-MS/MS to quantify impurities <0.1% .
  • Hydration state : Anhydrous vs. hydrated forms alter solubility and bioavailability. Standardize testing using thermogravimetric analysis (TGA) to confirm hydration .
  • Species-specific metabolism : Compare hepatic microsome assays (human vs. rodent) to identify interspecies variability in esterase-mediated hydrolysis .

Q. How can researchers optimize in vitro-to-in vivo correlation (IVIVC) for pharmacokinetic studies?

  • Permeability : Use Caco-2 cell monolayers with Papp values >1 × 10⁻⁶ cm/s, indicating moderate absorption .
  • Metabolic stability : Incubate with human liver microsomes (HLM); a half-life >60 minutes suggests low first-pass metabolism .
  • Pharmacokinetic modeling : Apply compartmental models to predict AUC and Cmax based on in vitro dissolution profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine sulfate
Reactant of Route 2
Reactant of Route 2
Atropine sulfate

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